molecular formula C17H21BrN4O2 B279758 4-bromo-1,5-dimethyl-N-[3-(4-morpholinylmethyl)phenyl]-1H-pyrazole-3-carboxamide

4-bromo-1,5-dimethyl-N-[3-(4-morpholinylmethyl)phenyl]-1H-pyrazole-3-carboxamide

Cat. No.: B279758
M. Wt: 393.3 g/mol
InChI Key: FYCFPMNEBNWCOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-1,5-dimethyl-N-[3-(4-morpholinylmethyl)phenyl]-1H-pyrazole-3-carboxamide, also known as BAY 43-9006, is a small molecule inhibitor of several protein kinases. It was first synthesized by Bayer AG and has been extensively studied for its potential in cancer treatment.

Mechanism of Action

4-bromo-1,5-dimethyl-N-[3-(4-morpholinylmethyl)phenyl]-1H-pyrazole-3-carboxamide 43-9006 inhibits several protein kinases, including RAF kinase and receptor tyrosine kinases, by binding to the ATP-binding site of these enzymes. This leads to a disruption of downstream signaling pathways that are involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
This compound 43-9006 has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit tumor cell proliferation, induce apoptosis, and inhibit angiogenesis. This compound 43-9006 has also been shown to have anti-inflammatory effects and to modulate the immune system.

Advantages and Limitations for Lab Experiments

4-bromo-1,5-dimethyl-N-[3-(4-morpholinylmethyl)phenyl]-1H-pyrazole-3-carboxamide 43-9006 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied, and there is a large body of literature on its mechanism of action and potential therapeutic uses. However, this compound 43-9006 also has some limitations. It is a relatively non-specific inhibitor, and its effects on other protein kinases may limit its therapeutic potential. It is also a potent inhibitor of CYP3A4, which can lead to drug-drug interactions and toxicity.

Future Directions

There are several future directions for the study of 4-bromo-1,5-dimethyl-N-[3-(4-morpholinylmethyl)phenyl]-1H-pyrazole-3-carboxamide 43-9006. One area of research is the development of more specific inhibitors of RAF kinase and receptor tyrosine kinases. Another area of research is the identification of biomarkers that can predict response to this compound 43-9006 treatment. Additionally, there is ongoing research into the combination of this compound 43-9006 with other targeted therapies and immunotherapies for the treatment of cancer.

Synthesis Methods

The synthesis of 4-bromo-1,5-dimethyl-N-[3-(4-morpholinylmethyl)phenyl]-1H-pyrazole-3-carboxamide 43-9006 involves several steps, including the reaction of 4-bromo-1,5-dimethyl-2-nitrobenzene with 3-(4-morpholinylmethyl)aniline to form the intermediate 4-bromo-1,5-dimethyl-N-(3-(4-morpholinylmethyl)phenyl)-2-nitrobenzamide. This intermediate is then reduced to the corresponding amine, followed by a reaction with 3-(4-chloro-3-trifluoromethylphenyl)-1H-pyrazole-5-carboxylic acid to form the final product, this compound 43-9006.

Scientific Research Applications

4-bromo-1,5-dimethyl-N-[3-(4-morpholinylmethyl)phenyl]-1H-pyrazole-3-carboxamide 43-9006 has been extensively studied for its potential in cancer treatment. It has been shown to inhibit several protein kinases, including RAF kinase and receptor tyrosine kinases, which play a key role in cancer cell proliferation and survival. This compound 43-9006 has been tested in preclinical and clinical studies for the treatment of various cancers, including renal cell carcinoma, hepatocellular carcinoma, and melanoma.

Properties

Molecular Formula

C17H21BrN4O2

Molecular Weight

393.3 g/mol

IUPAC Name

4-bromo-1,5-dimethyl-N-[3-(morpholin-4-ylmethyl)phenyl]pyrazole-3-carboxamide

InChI

InChI=1S/C17H21BrN4O2/c1-12-15(18)16(20-21(12)2)17(23)19-14-5-3-4-13(10-14)11-22-6-8-24-9-7-22/h3-5,10H,6-9,11H2,1-2H3,(H,19,23)

InChI Key

FYCFPMNEBNWCOQ-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1C)C(=O)NC2=CC=CC(=C2)CN3CCOCC3)Br

Canonical SMILES

CC1=C(C(=NN1C)C(=O)NC2=CC=CC(=C2)CN3CCOCC3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.